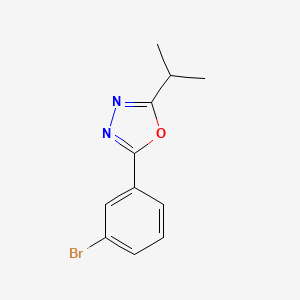

2-(3-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole

Description

Structure and Synthesis

2-(3-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative with a bromine atom at the meta position of the phenyl ring (C2) and an isopropyl group at C5. The IUPAC name reflects its substitution pattern, with a molecular formula of C₁₁H₁₁BrN₂O and a molecular weight of 273.13 g/mol. The compound is synthesized via cyclization of a diacylhydrazine intermediate, typically derived from 3-bromobenzohydrazide and isobutyric acid, using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

The bromophenyl moiety may enhance lipophilicity and target binding, while the isopropyl group could modulate solubility and metabolic stability.

Properties

Molecular Formula |

C11H11BrN2O |

|---|---|

Molecular Weight |

267.12 g/mol |

IUPAC Name |

2-(3-bromophenyl)-5-propan-2-yl-1,3,4-oxadiazole |

InChI |

InChI=1S/C11H11BrN2O/c1-7(2)10-13-14-11(15-10)8-4-3-5-9(12)6-8/h3-7H,1-2H3 |

InChI Key |

LCAYWZTYDNYFSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key steps:

Step 1: Preparation of Aromatic Acid Hydrazide

Starting from 3-bromobenzoic acid, the corresponding hydrazide is prepared by reaction with hydrazine hydrate.Step 2: Formation of Hydrazone or Acyl Hydrazide Intermediate

The hydrazide is reacted with an appropriate aldehyde or acid derivative bearing the isopropyl substituent to form hydrazone or acyl hydrazide intermediates.Step 3: Cyclization to 1,3,4-Oxadiazole Ring

The intermediate undergoes cyclodehydration or oxidative cyclization using reagents such as phosphorus oxychloride, bromine in acetic acid, or other oxidants to form the oxadiazole ring.

Specific Methodologies

Method A: Cyclodehydration Using Phosphorus Oxychloride

- Aromatic acid hydrazide (derived from 3-bromobenzoic acid) is dissolved in phosphorus oxychloride.

- An isopropyl-substituted acid or ketone is added in equimolar amounts.

- The mixture is refluxed for 6–7 hours.

- Upon cooling, the reaction mixture is poured into crushed ice and neutralized with sodium bicarbonate solution.

- The solid product is filtered, washed, and recrystallized from methanol to yield the target oxadiazole derivative.

This method was reported for similar 1,3,4-oxadiazole derivatives with aryl hydrazides and isopropyl substituents, yielding compounds characterized by melting point and spectroscopic analysis (UV-Vis, IR, NMR, MS).

Method B: Oxidative Cyclization Using Bromine/Acetic Acid

- Hydrazone derivatives formed by condensation of aromatic acid hydrazides with aldehydes are cyclized in the presence of bromine, acetic acid, and sodium acetate.

- The reaction proceeds under mild acidic conditions with monitoring by thin layer chromatography.

- This method is effective for synthesizing bromophenyl-substituted oxadiazoles.

Method C: Microwave-Assisted Solvent-Free Synthesis

- Hydrazide and aldehyde components are mixed and subjected to microwave irradiation in solvent-free conditions.

- This eco-friendly method reduces reaction time and improves yield.

- It has been applied in oxadiazole synthesis with various substituents, including isopropyl groups.

Method D: Use of Coupling Reagents for One-Pot Synthesis

- Acylhydrazides react with isocyanates in the presence of coupling reagents like propanephosphonic anhydride.

- This one-pot method facilitates mild reaction conditions and high functional group tolerance.

- It is applicable for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles with aryl and alkyl substituents.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrazide formation | Hydrazine hydrate, reflux in ethanol or water | From 3-bromobenzoic acid |

| Hydrazone formation | Aromatic aldehyde (with isopropyl substituent), acidic medium | Mild acidic conditions, monitored by TLC |

| Cyclization | Phosphorus oxychloride, reflux 6-7 h | Cyclodehydration method |

| Bromine, acetic acid, sodium acetate, room temp | Oxidative cyclization | |

| Microwave irradiation, solvent-free | Eco-friendly, faster synthesis | |

| Coupling reagent (propanephosphonic anhydride), room temp | One-pot synthesis with isocyanates |

Characterization of the Product

The synthesized 2-(3-bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole is typically characterized by:

- Melting point determination

- Infrared spectroscopy (IR) : Confirmation of oxadiazole ring and substituents

- Nuclear Magnetic Resonance (NMR) : Both proton (1H) and carbon (13C) NMR spectra for structural elucidation

- Mass spectrometry (MS) : Molecular weight confirmation

- UV-Visible spectroscopy : Electronic transitions related to aromatic and heterocyclic systems.

Data Table: Example of Synthesis Yields and Conditions for Similar Compounds

Summary and Recommendations for Synthesis

- The phosphorus oxychloride-mediated cyclodehydration remains the most classical and reliable method for synthesizing 2-(3-bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole, offering moderate to good yields.

- Oxidative cyclization using bromine in acetic acid provides an alternative route with good yields and is suitable for bromophenyl-substituted derivatives.

- Microwave-assisted solvent-free synthesis offers a rapid and eco-friendly option with higher yields and shorter reaction times.

- The one-pot coupling reagent method is advantageous for sensitive functional groups and mild conditions, potentially improving selectivity and yield.

- Careful purification and characterization are essential to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products

Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring.

Scientific Research Applications

2-(3-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole depends on its application:

Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.

Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific molecular targets.

Electronic Applications: The compound’s electronic properties are utilized in the design of materials with specific conductive or emissive properties.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Electron Effects : The isopropyl group (electron-donating) may reduce electrophilicity at the oxadiazole core compared to EWGs like nitro or sulfonyl groups, affecting target binding .

- Steric Bulk : The meta-bromine and isopropyl groups introduce steric hindrance, which could limit interaction with flat binding pockets (e.g., DNA or enzyme active sites) .

Biological Activity

The compound 2-(3-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole is part of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, pharmacological effects, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- SMILES Notation : CC(C)C1=NN=C(O1)Br

- InChI Key : ARYSOLWNZCESBB-UHFFFAOYSA-N

The oxadiazole ring structure contributes to the compound's biological properties, making it a candidate for various therapeutic applications.

1. Anti-inflammatory and Analgesic Properties

Recent studies have shown that derivatives of oxadiazole exhibit significant anti-inflammatory and analgesic activities. For instance, compounds similar to 2-(3-Bromophenyl)-5-(propan-2-yl)-1,3,4-oxadiazole have been evaluated for their effectiveness in reducing inflammation and pain.

- Case Study : A study synthesized a range of oxadiazole derivatives and tested their anti-inflammatory effects. Compounds with substitutions at the 5th position of the oxadiazole ring demonstrated improved activity compared to standard anti-inflammatory drugs like indomethacin. Two specific derivatives exhibited 66.2% and 70.6% analgesic activity at a dose of 25 mg/kg, outperforming acetylsalicylic acid (63.2%) .

| Compound | Anti-inflammatory Activity (%) | Analgesic Activity (%) |

|---|---|---|

| 4c | 59.5 | 66.2 |

| 4i | 61.9 | 70.6 |

| Indomethacin | 64.3 | - |

2. Antibacterial Activity

Oxadiazole derivatives have also been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) against various bacterial strains has been assessed.

- Findings : Some derivatives showed significant antibacterial activity with MIC values comparable to standard antibiotics. For example, certain oxadiazoles demonstrated effective inhibition against strains such as E. faecalis and K. pneumoniae .

3. Anticancer Potential

The anticancer activity of oxadiazoles is another area of interest. Research indicates that these compounds can inhibit cancer cell proliferation.

- Mechanism : Oxadiazoles have been shown to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs), which are crucial for cancer cell survival and proliferation .

Synthesis of Derivatives

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carbonyl compounds under acidic conditions. This method allows for the introduction of various substituents that can enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.